2-Methylbenzofuran-3-sulfonamide (MBFS) vs. SLC-0111: Enhanced hCA IX Inhibitory Potency and Isoform Selectivity
In a direct head-to-head study, the 2-methylbenzofuran-3-sulfonamide-based derivative MBFS 11b—constructed using the 2-methyl-1-benzofuran-3-sulfonamide scaffold as a key building block—demonstrated substantially greater hCA IX inhibitory potency than the clinical-stage comparator SLC-0111. MBFS 11b inhibited hCA IX with a Ki of 8.4 nM, representing a 5.4-fold improvement over SLC-0111 (Ki = 45 nM for hCA IX) [1][2]. Critically, MBFS 11b also exhibited improved selectivity toward the tumor-associated hCA IX isoform over the off-target cytosolic hCA II isoform, with a selectivity index (SI) of 26.4 compared to the calculated SI of approximately 21.3 for SLC-0111 (SLC-0111 Ki values: hCA IX = 45 nM, hCA II = 960 nM) [1][2]. This indicates that the 2-methylbenzofuran-3-sulfonamide tail provides a favorable balance of potency and selectivity that surpasses the p-fluorophenyl tail of SLC-0111.
| Evidence Dimension | hCA IX inhibitory potency (Ki) and selectivity index (SI) over hCA II |
|---|---|
| Target Compound Data | MBFS 11b: hCA IX Ki = 8.4 nM; hCA II Ki = 221.5 nM; SI (hCA II/hCA IX) = 26.4 |
| Comparator Or Baseline | SLC-0111: hCA IX Ki = 45 nM; hCA II Ki = 960 nM; SI (hCA II/hCA IX) ≈ 21.3 |
| Quantified Difference | 5.4-fold improvement in hCA IX potency; 1.24-fold improvement in selectivity index |
| Conditions | Stopped-flow CO₂ hydration assay; recombinant human CA isoforms I, II, IX, and XII; errors ±5–10% of reported values from triplicate determinations |
Why This Matters
For procurement decisions in carbonic anhydrase inhibitor drug discovery programs, the 2-methyl-1-benzofuran-3-sulfonamide scaffold enables construction of inhibitors with single-digit nanomolar hCA IX potency—a key differentiator from the SLC-0111 scaffold class.
- [1] Shaldam M, Eldehna WM, Nocentini A, et al. Development of novel benzofuran-based SLC-0111 analogs as selective cancer-associated carbonic anhydrase isoform IX inhibitors. Eur J Med Chem. 2021;216:113283. Table 1: MBFS 11b hCA IX Ki = 8.4 nM, hCA II Ki = 221.5 nM; SI = 26.4. View Source
- [2] SLC-0111 (CHEBI:232342). Ki values: hCA IX = 45.1 nM; hCA XII = 4.5 nM. Source: ChEBI database, EMBL-EBI. Also reported in: Table 1, Ki Values (nM) against hCA isoforms for SLC-0111: hCA I = 5080, hCA II = 960, hCA IX = 45, hCA XII = 4.5 (PMC, 2020). View Source
